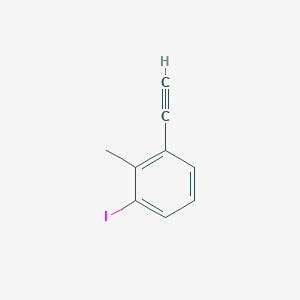

1-Ethynyl-3-iodo-2-methylbenzene

Beschreibung

1-Ethynyl-3-iodo-2-methylbenzene is a substituted benzene derivative featuring an ethynyl group (C≡CH) at position 1, an iodine atom at position 3, and a methyl group at position 2. This compound combines the steric and electronic effects of a heavy halogen (iodine) with the electron-donating methyl group and the reactive ethynyl moiety. However, direct references to this compound are absent in the provided evidence, necessitating inferences from structurally related analogs.

Eigenschaften

IUPAC Name |

1-ethynyl-3-iodo-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7I/c1-3-8-5-4-6-9(10)7(8)2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKYSHRWRDHQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-iodo-2-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production of 1-Ethynyl-3-iodo-2-methylbenzene typically involves Friedel-Crafts acylation followed by a Clemmensen reduction. This method is efficient for producing large quantities of the compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethynyl-3-iodo-2-methylbenzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the iodine substituent to other functional groups.

Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

1-Ethynyl-3-iodo-2-methylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-Ethynyl-3-iodo-2-methylbenzene exerts its effects involves electrophilic aromatic substitution. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to restore aromaticity . The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Selected Benzene Derivatives

Stability and Handling

- Methyl iodide is a known neurotoxin, suggesting analogous handling protocols for iodine-containing aromatics.

Biologische Aktivität

1-Ethynyl-3-iodo-2-methylbenzene, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

1-Ethynyl-3-iodo-2-methylbenzene is characterized by its ethynyl group and iodine substituent on a methylbenzene ring. The presence of iodine enhances its reactivity and biological interactions, making it a valuable compound in synthetic organic chemistry.

The biological activity of 1-Ethynyl-3-iodo-2-methylbenzene is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can mimic natural substrates, allowing it to bind effectively to active sites and modulate various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity

Research has indicated that 1-Ethynyl-3-iodo-2-methylbenzene exhibits a range of biological activities:

- Antimicrobial Properties : The compound has shown promising antimicrobial effects against various pathogens. For instance, studies have reported its efficacy against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

- Antioxidant Activity : Preliminary assays indicate that the compound possesses antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.

- Potential Anticancer Activity : There is emerging evidence supporting the anticancer potential of this compound. Mechanistic studies suggest that it may induce apoptosis in cancer cells through various pathways.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1-Ethynyl-3-iodo-2-methylbenzene against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The results indicated that the compound exhibits significant antimicrobial activity, particularly against Staphylococcus aureus.

Study 2: Antioxidant Activity

The antioxidant capacity was assessed using the DPPH assay, revealing that 1-Ethynyl-3-iodo-2-methylbenzene effectively scavenged free radicals.

| Sample | DPPH Scavenging (%) |

|---|---|

| Control | 10 |

| Compound (50 µM) | 65 |

This suggests that the compound has a strong potential as an antioxidant agent.

Applications

- Medicinal Chemistry : Due to its diverse biological activities, 1-Ethynyl-3-iodo-2-methylbenzene is being explored as a lead compound for drug development targeting infectious diseases and cancer.

- Organic Synthesis : It serves as an important intermediate in synthesizing more complex organic molecules, particularly those with pharmaceutical applications.

- Material Science : The compound's unique properties make it suitable for developing new materials with specific functional characteristics.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.